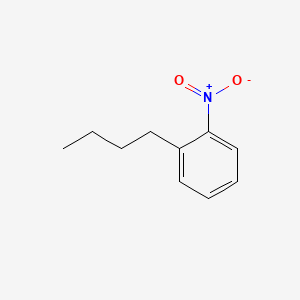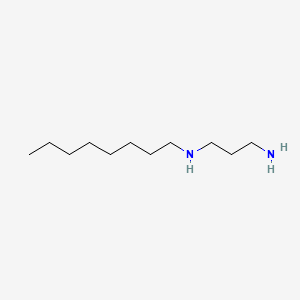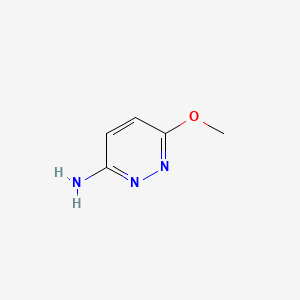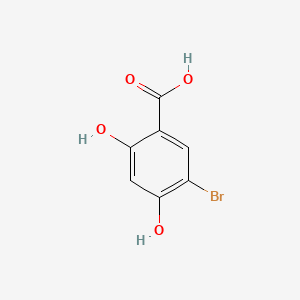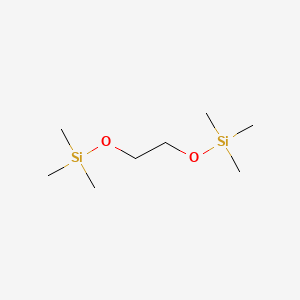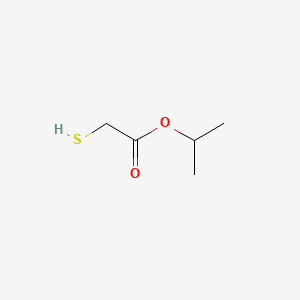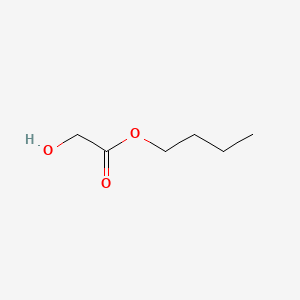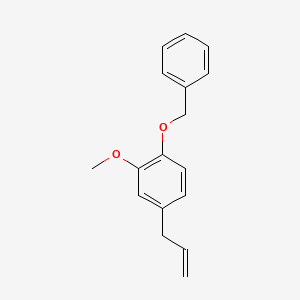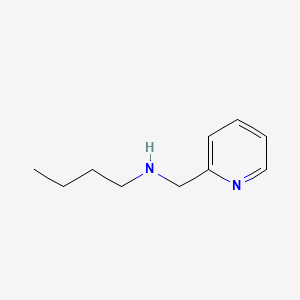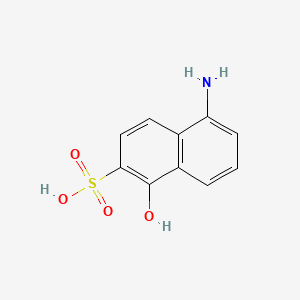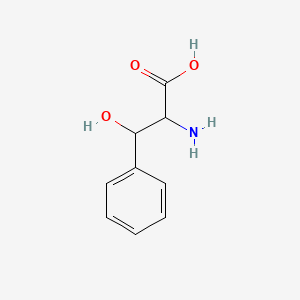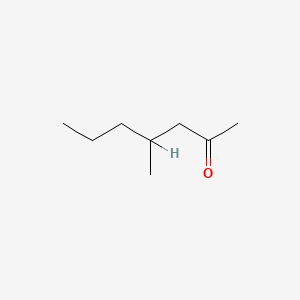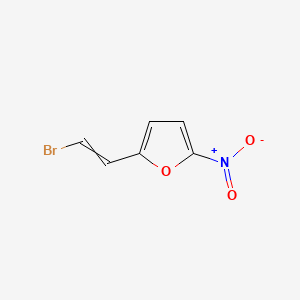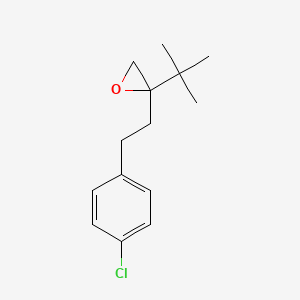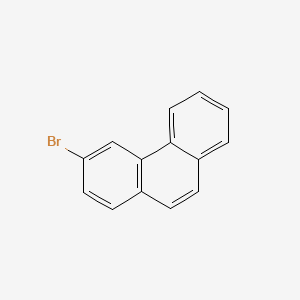
3-Bromophenanthrene
Descripción general
Descripción
3-Bromophenanthrene is an organic compound with the empirical formula C14H9Br . It is used as an intermediate in organic synthesis and pharmaceutical development, primarily in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 3-Bromophenanthrene involves bromination of 9-bromophenanthrene . The bromination product mixture is then converted to chromatographically separable methoxy products with a CuI catalyzed methoxylation reaction .Molecular Structure Analysis
The molecular structure of 3-Bromophenanthrene consists of a phenanthrene core with a bromine atom attached . The molecular weight is 257.13 .Chemical Reactions Analysis
The light-induced photocycloaddition of 9,10-phenanthrenequinone (PQ) with electron-rich alkenes (ERA), known as the PQ-ERA reaction, is a highly attractive photoclick reaction characterized by high selectivity, external non-invasive control with light, and biocompatibility . The reactivity of the PQ triplet state can be boosted by thiophene substitution at the 3-position of the PQ scaffold .Physical And Chemical Properties Analysis
3-Bromophenanthrene is a solid with a melting point of 81-86 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 389.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
Scientific Field
Application Summary
3-Bromophenanthrene is used in the study of structural, spectroscopic, and density functional theory (DFT) approaches of dibromophenanthrene . This involves the bromination of 9-bromophenanthrene with one equivalent of bromine, resulting in the formation of dibromophenantrene isomers .
Methods of Application
The solid-state crystal structure of dibromide has been established by X-ray diffraction techniques . The molecular geometries have also been optimized using DFT-B3LYP methods with the 6-311G (d,p) basis set . Additionally, molecular electrostatic potential (MEP), chemical activity parameters, and Fukui function (FF) analysis of the compound have been investigated .
Results or Outcomes
The geometric parameters obtained from the DFT-B3LYP methods were compared with the experimental data . The Hirshfeld and 2D fingerprint analyses were used to investigate the intermolecular interactions in the crystal structure .
One-pot Microwave-Assisted Synthesis of 1H-Phenanthro[9,10-d][1,2,3]triazole
Scientific Field
Application Summary
3-Bromophenanthrene is used in the one-pot microwave-assisted synthesis of 1H-Phenanthro[9,10-d][1,2,3]triazole . This compound is synthesized by a 1,3-dipolar cycloaddition reaction of sodium azide and 9-bromophenanthrene .
Methods of Application
The synthesis involves the use of potassium tert-butoxide in DMSO as a solvent . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time to just 45 seconds .
Results or Outcomes
The method provides a fast and good yield of 1H-Phenanthro[9,10-d][1,2,3]triazole . This compound has potential applications in medicinal chemistry as it is known to display a wide range of biological activity, including anti-HIV and anti-microbial properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNFQSUWVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221716 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenanthrene | |
CAS RN |
715-50-4 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 715-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



